3-(1-Piperidinylmethyl)phenol

Description

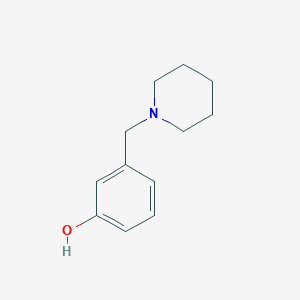

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGBERFQYFWYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356602 | |

| Record name | 3-(1-Piperidinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73279-04-6 | |

| Record name | 3-(1-Piperidinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Hydroxybenzyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1-Piperidinylmethyl)phenol chemical properties and structure

An In-Depth Technical Guide to 3-(1-Piperidinylmethyl)phenol: Structure, Properties, and Synthesis

Introduction

This compound is a substituted phenolic compound featuring a piperidinylmethyl group at the meta position of the benzene ring. As a Mannich base derivative, it represents a valuable molecular scaffold and a versatile intermediate in the synthesis of more complex chemical entities. The convergence of the phenolic hydroxyl group and the basic piperidine nitrogen within its structure imparts a unique combination of physicochemical properties, making it a subject of interest for researchers in medicinal chemistry and materials science. This guide provides a detailed examination of its chemical structure, core properties, synthesis methodologies with mechanistic insights, and safety considerations, tailored for professionals in research and drug development.

Chemical Structure and Identification

The fundamental architecture of this compound consists of a phenol core where a hydrogen atom at the C3 position is substituted with a methylene bridge linked to the nitrogen atom of a piperidine ring.

Key Identifiers:

-

IUPAC Name: 3-(Piperidin-1-ylmethyl)phenol

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for designing experimental conditions for its use in synthesis, formulation, and biological assays.

| Property | Value | Source(s) |

| Physical Form | White to almost white powder or crystal | [1] |

| Melting Point | 137-138°C | [1][2] |

| Boiling Point (Predicted) | 308.1 ± 17.0 °C | [1] |

| Density (Predicted) | 1.097 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.97 ± 0.10 | [1] |

| Solubility | Soluble in Methanol | [1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted phenols is a cornerstone of organic chemistry. While the Mannich reaction is a classic method for the aminomethylation of phenols, the directing effect of the hydroxyl group strongly favors substitution at the ortho and para positions.[3] Therefore, achieving high yields of the meta isomer, this compound, requires an alternative synthetic strategy that circumvents this regiochemical challenge.

A robust and effective method is the reductive amination of 3-hydroxybenzaldehyde with piperidine. This approach precisely controls the position of the substituent by starting with a precursor where the substitution pattern is already established.

The reaction proceeds in two conceptual steps:

-

Imine Formation: The piperidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of 3-hydroxybenzaldehyde. Subsequent dehydration forms an intermediate iminium ion.

-

Reduction: The iminium ion is then reduced to the corresponding amine. This is typically achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C).[4]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reductive Amination[5]

This protocol is adapted from established literature for the synthesis of this compound.

Materials:

-

3-Hydroxybenzaldehyde (15 g)

-

Piperidine (15 ml)

-

Ethanol (500 ml)

-

10% Palladium on carbon (Pd/C) catalyst

-

Light petroleum (b.p. 60-80°C)

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, combine 3-hydroxybenzaldehyde (15 g) and piperidine (15 ml) in ethanol (500 ml).

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the mixture.

-

Causality Note: Pd/C is a highly efficient heterogeneous catalyst for the reduction of imines to amines under hydrogen pressure.

-

-

Hydrogenation: Subject the mixture to hydrogenation according to standard laboratory procedures until the uptake of hydrogen ceases.

-

Catalyst Removal: Once the reaction is complete, remove the Pd/C catalyst by filtration through a pad of celite.

-

Causality Note: Filtration is necessary to remove the solid catalyst from the reaction mixture, preventing it from interfering with the product isolation.

-

-

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as a residue.

-

Purification: Triturate the residue with light petroleum (b.p. 60-80°C).

-

Causality Note: Trituration with a non-polar solvent like light petroleum helps to remove non-polar impurities and induces crystallization of the more polar product, resulting in a purified solid.

-

-

Isolation: Collect the resulting solid product by filtration and dry under vacuum.

Applications in Drug Development

The structural motifs present in this compound are of significant interest in medicinal chemistry.

-

Phenolic Moiety: The phenol group is a common feature in a vast number of pharmaceuticals and natural products, acting as a hydrogen bond donor and acceptor, which can be critical for binding to biological targets.[5]

-

Piperidine Ring: The piperidine scaffold is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs and natural alkaloids.[6] It often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability.

This compound serves as a key building block for synthesizing more elaborate molecules. For instance, its structure is related to impurities found in the development of drugs like Roxatidine[1] and can be a precursor for novel 1,3,4-oxadiazole derivatives with potential biological activities.[7] Its utility lies in providing a stable scaffold that can be further functionalized at the phenolic hydroxyl group or the aromatic ring to explore structure-activity relationships in drug discovery programs.

Safety and Handling

As a substituted phenol and amine, this compound requires careful handling in a laboratory setting.

GHS Hazard Classification: [1][8]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures: [1][8]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemically significant compound whose synthesis highlights important principles of regioselectivity in aromatic substitution. Its structure, combining the key pharmacophores of phenol and piperidine, makes it a valuable intermediate for the synthesis of potentially bioactive molecules. The reliable reductive amination pathway provides a practical route to this meta-substituted isomer, enabling its use in further chemical exploration. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and scientists aiming to leverage this versatile building block in drug discovery and materials science.

References

- 1. This compound | 73279-04-6 [amp.chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

3-(1-Piperidinylmethyl)phenol CAS number and safety data sheet

An In-depth Technical Guide to 3-(1-Piperidinylmethyl)phenol: Properties, Synthesis, and Safe Handling

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate relevant to researchers and professionals in drug development and chemical synthesis. This guide moves beyond a simple data summary, offering insights into its chemical nature, synthesis, and a detailed, safety-focused protocol for its handling, grounded in established E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.

Core Compound Identification and Properties

This compound is a substituted phenol derivative incorporating a piperidine moiety. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, notably as an intermediate in the preparation of pharmaceutical compounds like Roxatidine Acetate Hydrochloride.[1]

Chemical Abstract Service (CAS) Number : 73279-04-6[2]

Physicochemical Data Summary

The fundamental properties of a compound dictate its behavior in experimental settings and inform storage and handling protocols. The data below has been consolidated from verified suppliers and chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| Molecular Weight | 191.27 g/mol | [2] |

| Appearance | White to very pale yellow crystal or powder | [2] |

| Melting Point | 137-138°C | [2] |

| Boiling Point | 308.1 ± 17.0 °C (Predicted) | [2] |

| Density | 1.097 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 9.97 ± 0.10 (Predicted) | [2] |

| IUPAC Name | 3-(piperidin-1-ylmethyl)phenol | |

| InChI Key | ORGBERFQYFWYGX-UHFFFAOYSA-N | [2] |

Synthesis Pathway Overview: Reductive Amination

Understanding the synthesis of a reagent is critical for assessing potential impurities and for in-house preparation. A common and straightforward method for synthesizing this compound is via the reductive amination of 3-Hydroxybenzaldehyde with piperidine.

The causality behind this choice of protocol is its efficiency and high yield. The reaction proceeds by forming a Schiff base intermediate between the aldehyde and the secondary amine (piperidine), which is then reduced in situ. The use of a Palladium on carbon (Pd/C) catalyst with hydrogen gas is a classic and robust method for this type of reduction, offering clean conversion with minimal side products.

Experimental Protocol: Hydrogenation

-

Reaction Setup : Combine 3-Hydroxybenzaldehyde (1.0 eq) and piperidine (1.0 eq) in a suitable solvent such as ethanol.

-

Catalyst Addition : Add 10% Palladium on carbon (Pd/C) catalyst to the mixture.

-

Hydrogenation : Subject the mixture to hydrogenation until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up : Upon completion, remove the catalyst by filtration through a pad of Celite.

-

Isolation : Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.[3]

Synthesis Workflow Diagram

Caption: Reductive amination synthesis workflow.

Safety Data Sheet (SDS) Analysis and Handling Protocols

A thorough understanding of a chemical's hazards is non-negotiable for ensuring laboratory safety. The following sections deconstruct the safety profile of this compound and provide actionable protocols for its safe use.

GHS Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) and requires careful handling.

-

Pictogram : GHS07 (Exclamation Mark)

-

Signal Word : Warning [2]

-

Hazard Statements :

The phenol moiety is a key driver of this compound's toxicity. Phenols, in general, can denature proteins and disrupt cell walls, leading to tissue damage.[7] They are readily absorbed through the skin, which can lead to systemic toxicity, making dermal protection a critical priority.[8]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5][6][9]

-

In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation persists, get medical help.[6][9] The rationale for extensive washing is to mitigate the rapid absorption of phenol derivatives through the skin.[10]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes.[5][9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][9]

-

If Swallowed : Rinse mouth with water.[5][9] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical help.[5][6]

Handling, Storage, and Personal Protective Equipment (PPE)

Proactive measures are the cornerstone of laboratory safety. The following protocols are designed to minimize risk during handling and storage.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][11]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[6]

-

Hand Protection : Wear impervious gloves (e.g., Butyl rubber or Neoprene).

-

Skin and Body Protection : Wear a lab coat, and ensure close-toed shoes are worn. For larger quantities or where splashing is possible, consider additional protective clothing.[5][11]

-

-

Handling Practices : Avoid contact with skin, eyes, and clothing.[5] Avoid the formation and inhalation of dust.[5][6] Do not eat, drink, or smoke in the work area.[5][9] Wash hands thoroughly after handling.[9][11]

-

Storage Conditions : Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed and sealed in a dry environment.[2][5] Recommended storage is often in a refrigerator. The container should be stored locked up and away from incompatible materials.[5][9]

Safe Handling and Spill Response Workflow

Caption: Standard laboratory workflow for handling and spill response.

References

- 1. CN107698538B - Preparation method of intermediate 3- (1-piperidinylmethyl) phenol of roxatidine acetate hydrochloride - Google Patents [patents.google.com]

- 2. This compound | 73279-04-6 [amp.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 3-(Piperidin-1-yl)phenol | C11H15NO | CID 229855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. angenechemical.com [angenechemical.com]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. gov.uk [gov.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 3-(1-Piperidinylmethyl)phenol

Introduction

3-(1-Piperidinylmethyl)phenol, with CAS Number 73279-04-6, is a key chemical intermediate, notably in the synthesis of pharmaceuticals such as Roxatidine acetate, a histamine H₂ receptor antagonist.[1] Its structure, featuring a phenol ring substituted with a piperidinylmethyl group at the meta position, provides a versatile scaffold for drug development. The efficient and scalable synthesis of this molecule is of significant interest to researchers in medicinal chemistry and process development.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis to inform strategic decisions in a research and development setting.

Pathway 1: Direct Reductive Amination of 3-Hydroxybenzaldehyde

This pathway represents one of the most direct and efficient methods for synthesizing the target molecule. It is a one-pot reaction that combines 3-hydroxybenzaldehyde with piperidine, forming an intermediate iminium ion which is then reduced in situ to the final product.

Reaction Principle and Mechanism

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control in avoiding the over-alkylation common in direct alkylation methods.[2] The process begins with the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of 3-hydroxybenzaldehyde. This is followed by dehydration to form a transient iminium salt. A selective reducing agent, introduced into the same reaction vessel, then reduces the iminium ion to the stable tertiary amine.[2][3]

The choice of reducing agent is critical. Mild hydride donors like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred.[2][4] NaBH₃CN is particularly effective as it is selective for the protonated iminium ion over the starting aldehyde, allowing the reaction to proceed cleanly in a single step.[2]

Experimental Protocol

-

Materials: 3-Hydroxybenzaldehyde, Piperidine, Sodium Borohydride (NaBH₄), Methanol, Hydrochloric Acid, Sodium Hydroxide.

-

Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 eq) in methanol.

-

Step 2: Amine Addition: Cool the solution in an ice bath and add piperidine (1.1 eq) dropwise while maintaining the temperature below 10°C.

-

Step 3: Imine Formation: Allow the mixture to stir at room temperature for 2-4 hours to ensure the formation of the hemiaminal and its equilibrium with the iminium ion.[5]

-

Step 4: Reduction: Cool the reaction mixture again in an ice bath. Add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 15°C.[4] After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Step 5: Work-up and Isolation: Quench the reaction by slowly adding water. Acidify the mixture with dilute hydrochloric acid to a pH of ~2 to protonate the product and unreacted piperidine, making them water-soluble. Wash the aqueous layer with ethyl acetate to remove non-basic organic impurities.

-

Step 6: Product Extraction: Basify the aqueous layer with a sodium hydroxide solution to a pH of ~9-10. This deprotonates the product, causing it to precipitate or become extractable.

-

Step 7: Purification: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Visualization of Reductive Amination Pathway

Caption: One-pot reductive amination pathway.

Pathway 2: The Mannich Reaction

The Mannich reaction is a classic three-component condensation that forms a C-C bond by aminomethylating an acidic proton.[6][7] For phenols, which are electron-rich aromatic systems, this reaction proceeds via electrophilic aromatic substitution.

Reaction Principle and Mechanism

The reaction mechanism involves two primary stages.[8][9] First, the amine (piperidine) reacts with a non-enolizable aldehyde (formaldehyde) to form a highly electrophilic iminium ion, often called an Eschenmoser salt precursor.[9]

Second, the electron-rich phenol acts as the nucleophile. The hydroxyl group is a strong ortho, para-director. In the case of 3-hydroxyphenol (resorcinol), the positions ortho and para to one hydroxyl group (positions 2, 4, and 6) are highly activated. The aminomethyl group will substitute at one of these activated positions. While substitution at the 4-position is common, mixtures of isomers can occur, which presents a potential purification challenge compared to the more regioselective reductive amination route.

Experimental Protocol

-

Materials: 3-Hydroxyphenol, Piperidine, Formaldehyde (37% aq. solution), Ethanol, Sodium Chloride.

-

Step 1: Reagent Mixing: In a suitable flask, combine 3-hydroxyphenol (1.0 eq) and piperidine (1.1 eq) in ethanol.

-

Step 2: Iminium Ion Formation & Reaction: Cool the mixture in an ice bath. Slowly add aqueous formaldehyde solution (1.1 eq) dropwise to the stirred solution.[10]

-

Step 3: Heating: After the addition, remove the ice bath and heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Isolation: Upon completion, cool the reaction mixture. In some cases, the product may precipitate upon cooling. Alternatively, the volume can be reduced under vacuum. As described in some general procedures for phenolic Mannich bases, adding a saturated sodium chloride solution can help precipitate the product.[10]

-

Step 5: Purification: Filter the solid product and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound.

Visualization of the Mannich Reaction Pathway

Caption: The three-component Mannich reaction.

Pathway 3: Multi-Step Industrial Synthesis from m-Nitrobenzaldehyde

For large-scale industrial production, the cost and availability of starting materials are paramount. This pathway circumvents the use of m-hydroxybenzaldehyde, which can be more expensive, by starting from the more accessible m-nitrobenzaldehyde.[1]

Reaction Principle and Mechanism

This is a linear synthesis involving several distinct chemical transformations:

-

Reduction to Alcohol: The aldehyde group of m-nitrobenzaldehyde is selectively reduced to a primary alcohol.

-

Activation: The resulting benzyl alcohol is converted into a better leaving group, typically a tosylate, by reacting with p-toluenesulfonyl chloride.

-

N-Alkylation: The activated tosylate undergoes nucleophilic substitution with piperidine to form the C-N bond.

-

Nitro Reduction: The nitro group is reduced to a primary amine, commonly via catalytic hydrogenation (e.g., using Raney Nickel).[1]

-

Diazotization & Hydrolysis: The resulting aniline derivative is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and acid). This diazonium salt is then hydrolyzed by heating in an aqueous acidic solution to yield the final phenolic product.

Experimental Protocol (Summarized Steps)

-

Materials: m-Nitrobenzaldehyde, a metal borohydride reducing agent, p-toluenesulfonyl chloride, piperidine, sodium hydroxide, Raney Nickel, hydrogen gas, sodium nitrite, sulfuric acid.

-

Step 1: Aldehyde Reduction: Reduce m-nitrobenzaldehyde to (3-nitrophenyl)methanol using a suitable reducing agent.[1]

-

Step 2: Tosylation: React the alcohol with p-toluenesulfonyl chloride in the presence of a base (e.g., NaOH) to form 3-nitrobenzyl tosylate.[1]

-

Step 3: N-Alkylation with Piperidine: React the tosylate with piperidine to yield 1-((3-nitrophenyl)methyl)piperidine.[1]

-

Step 4: Nitro Group Reduction: Perform catalytic hydrogenation of the nitro-compound using Raney Ni as the catalyst in a methanol solvent under hydrogen pressure (2-4 atm) to obtain 3-(piperidin-1-ylmethyl)aniline.[1]

-

Step 5: Diazotization and Hydrolysis: Dissolve the aniline derivative in an aqueous sulfuric acid solution, cool to 0-5°C, and add sodium nitrite solution to form the diazonium salt. Warm the solution to facilitate hydrolysis, converting the diazonium group to a hydroxyl group.

-

Step 6: Isolation: Neutralize the reaction mixture and extract the final product, this compound.

Visualization of the Industrial Pathway

Caption: Multi-step industrial synthesis route.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Reductive Amination | Pathway 2: Mannich Reaction | Pathway 3: Industrial Synthesis |

| Starting Materials | 3-Hydroxybenzaldehyde, Piperidine | 3-Hydroxyphenol, Formaldehyde, Piperidine | m-Nitrobenzaldehyde, Piperidine |

| Key Reagents | NaBH₄ or NaBH₃CN | Typically acid or base-catalyzed | TsCl, Raney Ni, NaNO₂, H₂SO₄ |

| Number of Steps | 1 (One-pot) | 1 (One-pot) | 5-6 |

| Typical Yield | Good to Excellent | Moderate to Good | High overall yield reported[1] |

| Advantages | High regioselectivity, mild conditions, high atom economy, widely applicable.[11] | Uses inexpensive bulk chemicals (formaldehyde), classic C-C bond formation.[12] | Avoids potentially costly starting materials, suitable for large-scale production.[1] |

| Disadvantages | Requires hydride reducing agents, starting aldehyde can be costly. | Potential for regioisomer formation, can have side reactions. | Multi-step process (more unit operations), uses hazardous reagents (diazotization). |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and strategic applications.

-

Direct Reductive Amination stands out for its elegance, efficiency, and high selectivity, making it an excellent choice for laboratory-scale synthesis and when the starting aldehyde is readily available.

-

The Mannich Reaction offers a cost-effective alternative using fundamental building blocks, though it may require more effort in optimizing regioselectivity and purification.

-

The Multi-Step Industrial Route from m-nitrobenzaldehyde demonstrates a classic process chemistry approach, prioritizing the use of inexpensive raw materials for large-scale manufacturing, despite its length and complexity.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, balancing factors such as scale, cost of materials, available equipment, and desired purity of the final product.

References

- 1. CN107698538B - Preparation method of intermediate 3- (1-piperidinylmethyl) phenol of roxatidine acetate hydrochloride - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 4. CN102993121A - Synthetic method for preparing roxatidine acetate hydrochloride with high purity - Google Patents [patents.google.com]

- 5. WO2019075976A1 - Method for preparing roxatidineacetatehydrochloride and intermediate thereof - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. adichemistry.com [adichemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. oarjbp.com [oarjbp.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(1-Piperidinylmethyl)phenol

Introduction

3-(1-Piperidinylmethyl)phenol is a Mannich base, a class of organic compounds synthesized through the aminoalkylation of an acidic proton located on a carbon atom. The synthesis typically involves the reaction of an active hydrogen compound (in this case, phenol), an aldehyde (commonly formaldehyde), and a secondary amine (piperidine). Mannich bases are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The biological efficacy and safety of such compounds are intrinsically linked to their precise chemical structure. Therefore, unambiguous structural elucidation and purity assessment are paramount.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the focus of this guide extends beyond the mere presentation of data. It delves into the rationale behind the spectroscopic behaviors observed, offering insights into the interpretation of the spectral data to confirm the molecular structure of this important compound.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular architecture of this compound. The molecule consists of three key structural motifs: a phenol ring, a piperidine ring, and a methylene bridge connecting the two.

Figure 1: Molecular structure of this compound.

The presence of a phenolic hydroxyl group, a tertiary amine within the piperidine ring, and aromatic protons in a specific substitution pattern will give rise to characteristic signals in the various spectra, which we will now explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | br s | 1H | Ar-OH | The phenolic proton is acidic and its chemical shift is concentration-dependent. It typically appears as a broad singlet.[1][2] |

| ~7.1 - 7.3 | m | 1H | Ar-H (meta to OH) | Aromatic protons are deshielded and appear in this region. The splitting pattern will be complex due to coupling with other aromatic protons.[3] |

| ~6.7 - 6.9 | m | 3H | Ar-H (ortho & para to OH) | The electron-donating hydroxyl group shields the ortho and para protons, shifting them upfield relative to the meta proton.[3] |

| ~3.6 | s | 2H | Ar-CH₂ -N | The methylene protons are adjacent to both an aromatic ring and a nitrogen atom, resulting in a downfield shift. They are expected to be a singlet as there are no adjacent protons. |

| ~2.4 - 2.6 | t | 4H | N-(CH₂ )₂ (piperidine) | These are the protons on the carbons directly attached to the nitrogen in the piperidine ring. They are deshielded by the nitrogen. |

| ~1.5 - 1.7 | m | 4H | -(CH₂ )₂- (piperidine) | Protons on the β-carbons of the piperidine ring. |

| ~1.4 - 1.5 | m | 2H | -CH₂-CH₂ -CH₂- (piperidine) | The proton on the γ-carbon of the piperidine ring is the most shielded. |

Expertise & Experience in Interpretation:

The broadness of the phenolic -OH peak is a key indicator and can be confirmed by a D₂O exchange experiment, where the peak would disappear. The complex multiplet in the aromatic region is characteristic of a substituted benzene ring. The integration of the aromatic signals (1:3 ratio) is crucial for confirming the substitution pattern. The sharp singlet for the benzylic methylene protons is a definitive feature of the Mannich base structure, confirming the linkage between the phenol and piperidine moieties. The chemical shifts and multiplicities of the piperidine protons are consistent with a chair conformation in solution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~157 | C -OH | The carbon attached to the hydroxyl group is significantly deshielded. |

| ~130 | Ar-C | Quaternary carbon of the aromatic ring. |

| ~129 | Ar-C H | Aromatic methine carbon. |

| ~120 | Ar-C H | Aromatic methine carbon. |

| ~116 | Ar-C H | Aromatic methine carbon. |

| ~115 | Ar-C H | Aromatic methine carbon. |

| ~63 | Ar-C H₂-N | The benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring. |

| ~54 | N-(C H₂)₂ (piperidine) | Carbons alpha to the nitrogen are deshielded. |

| ~26 | -(C H₂)₂- (piperidine) | Carbons beta to the nitrogen. |

| ~24 | -CH₂-C H₂-CH₂- (piperidine) | Carbon gamma to the nitrogen is the most shielded. |

Trustworthiness through Self-Validation:

The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbons in the molecule. For this compound, we expect to see 9 distinct signals (6 for the aromatic ring, 1 for the methylene bridge, and 3 for the piperidine ring due to symmetry). This provides a direct validation of the proposed structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the labile phenolic proton.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200-3600 | Strong, Broad | O-H stretch | Phenolic -OH |

| 3000-3100 | Medium | C-H stretch | Aromatic C-H |

| 2800-3000 | Medium | C-H stretch | Aliphatic C-H (piperidine & methylene) |

| 1500-1600 | Medium-Strong | C=C stretch | Aromatic ring |

| 1450-1500 | Medium | C=C stretch | Aromatic ring |

| ~1220 | Strong | C-O stretch | Phenolic C-O |

| 1000-1250 | Medium | C-N stretch | Tertiary amine (piperidine) |

| 750-850 | Strong | C-H bend (out-of-plane) | Aromatic ring substitution |

Authoritative Grounding & Interpretation:

The most prominent feature in the IR spectrum of this compound is the broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of a hydrogen-bonded phenolic hydroxyl group.[4][5][6] The presence of both aromatic (3000-3100 cm⁻¹) and aliphatic (2800-3000 cm⁻¹) C-H stretching vibrations confirms the presence of both the phenol and piperidine moieties. The strong absorption around 1220 cm⁻¹ is indicative of the C-O stretching of the phenol.[4][6] Importantly, the absence of a significant N-H stretching band in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine in the piperidine ring.[7][8]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: Record the spectrum and identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 191 | [M]⁺˙ (Molecular Ion) |

| 190 | [M-H]⁺ |

| 107 | [M - C₅H₁₀N]⁺ (Benzylic cleavage) |

| 94 | [C₆H₅OH]⁺˙ (Phenol radical cation) |

| 84 | [C₅H₁₀N]⁺ (Piperidinylmethyl cation) |

Causality Behind Fragmentation:

Upon electron ionization (EI), the molecular ion ([M]⁺˙) of this compound is formed. The most characteristic fragmentation pathway for Mannich bases is the cleavage of the C-C bond between the aromatic ring and the methylene bridge (benzylic cleavage). This results in the formation of a stable piperidinylmethyl cation at m/z 84 and a hydroxybenzyl radical, which can rearrange to form a phenol radical cation at m/z 94 or a hydroxytropylium ion.[9][10][11] The fragment at m/z 107 corresponds to the loss of the piperidine moiety.

Figure 2: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

Gas Chromatography (GC-MS): Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the mass spectrometer's ion source.

-

-

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups, such as the phenolic hydroxyl and the tertiary amine. Mass spectrometry determines the molecular weight and provides characteristic fragmentation patterns that corroborate the proposed structure. By integrating the data from these three powerful analytical techniques, researchers and drug development professionals can confidently ascertain the identity and purity of this compound, a critical step in the advancement of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound (intermediate of roxatidine) [chemicalbook.com]

- 4. The Role of Visible and Infrared Spectroscopy Combined with Chemometrics to Measure Phenolic Compounds in Grape and Wine Samples [mdpi.com]

- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-(1-Piperidinylmethyl)phenol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 3-(1-Piperidinylmethyl)phenol, a molecule of interest in medicinal chemistry, possesses structural features—a phenolic hydroxyl group and a tertiary amine—that create a complex solubility profile. This guide provides an in-depth analysis of the factors governing its solubility, outlines a robust experimental protocol for its determination, and discusses the implications of its behavior in various solvent systems. This document is intended for researchers, formulation scientists, and drug development professionals seeking a comprehensive understanding of this compound's physicochemical properties to inform rational formulation design and development strategies.

Introduction: The Significance of Solubility

In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges, chief among them being the optimization of its physicochemical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, is a cornerstone of this process.[1][2] Poor aqueous solubility can lead to low and erratic absorption, diminished bioavailability, and ultimately, therapeutic failure.[3][4]

This compound is a molecule that exemplifies the complexities of solubility prediction. Its structure, featuring both a weakly acidic phenol group and a basic piperidine moiety, suggests that its solubility will be highly dependent on the pH and polarity of the surrounding medium. Understanding this behavior is not merely an academic exercise; it is a prerequisite for designing effective oral, parenteral, or topical formulations. This guide will deconstruct the theoretical principles of this compound's solubility, provide a field-proven experimental workflow for its accurate measurement, and synthesize this information to provide actionable insights for drug development professionals.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand the molecule itself. The structure of this compound dictates its interactions with solvent molecules.

-

Molecular Formula: C₁₂H₁₇NO

-

Molecular Weight: 191.27 g/mol [5]

-

Structure:

-

Phenolic Group (-OH): This group is a hydrogen bond donor and acceptor. It is weakly acidic, with a predicted pKa of approximately 9.97.[5] This means that in solutions with a pH above ~10, the hydroxyl group will be predominantly deprotonated, forming a phenoxide anion (O⁻), which significantly increases aqueous solubility.

-

Piperidine Ring: The nitrogen atom in the piperidine ring is a tertiary amine, making it a basic center and a hydrogen bond acceptor. Its basicity allows it to become protonated in acidic conditions, forming a positively charged ammonium cation, which dramatically enhances solubility in aqueous media.

-

Aromatic and Aliphatic Regions: The benzene ring and the piperidine ring contribute non-polar surface area, which favors solubility in less polar organic solvents.

-

This dual acidic/basic nature (amphoterism) is the key to its complex solubility profile. The principle of "like dissolves like" suggests that the molecule will exhibit varying degrees of solubility in solvents of different polarities, and its solubility in aqueous systems will be profoundly influenced by pH.[1][6][7][8]

Theoretical Framework: Polarity, pH, and Intermolecular Forces

The dissolution of a solid in a liquid is a thermodynamic process governed by the balance of forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1] For this compound, the primary forces at play are:

-

Hydrogen Bonding: The phenolic -OH group and the piperidine nitrogen are both capable of forming hydrogen bonds. Polar protic solvents like water, methanol, and ethanol, which can also act as hydrogen bond donors and acceptors, are therefore expected to be effective solvents.[6][9]

-

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment, allowing it to interact favorably with other polar molecules.[9]

-

Van der Waals Forces: These weak, non-specific interactions are present between all molecules and will be the dominant force when interacting with non-polar solvents like hexane or toluene.[6]

The general rule of "like dissolves like" provides a foundational predictive tool.[1][6] We can anticipate that polar solvents will be more effective at dissolving this compound than non-polar solvents due to the presence of the polar hydroxyl and amine functional groups.[6][7][9]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain reliable and reproducible solubility data, the shake-flask method, as established by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility.[10][11][12] It is the method of choice for regulatory submissions, such as for the Biopharmaceutics Classification System (BCS).[13]

Causality and Principle

The core principle is to establish a thermodynamic equilibrium between the undissolved solid solute and a saturated solution.[13] By adding an excess of the solid compound to the solvent, we ensure that the dissolution and precipitation processes reach a steady state, where the concentration of the dissolved solute is at its maximum under the given conditions (e.g., temperature).[10][11] The extended incubation period (typically 24-72 hours) is critical to ensure true equilibrium is reached, avoiding the overestimation that can occur with faster, kinetic methods.[4][10]

Materials and Equipment

-

Solute: this compound, crystalline powder (>98% purity)

-

Solvents: A range of analytical grade solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Methanol, Ethanol, Acetonitrile, Dichloromethane, Hexane).

-

Equipment:

-

Analytical balance

-

Glass scintillation vials (e.g., 20 mL) with Teflon-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes (1-5 mL)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.[14][15][16]

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound (e.g., ~10 mg, accurately weighed) to a series of glass vials. The key is to ensure solid material remains visible at the end of the experiment.[10]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (a minimum of 24 hours is recommended, with 48-72 hours being preferable for crystalline compounds) to ensure equilibrium is reached.[17]

-

Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particulate matter that could otherwise dissolve upon dilution and artificially inflate the solubility value.

-

Dilution: Accurately perform a serial dilution of the filtered saturate with the appropriate mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. Phenolic compounds exhibit strong UV absorbance, making this a suitable detection method.[14][18][19] The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

Expected Solubility Profile and Discussion

While specific experimental data for this compound is not widely published, a profile can be predicted based on its structure and the principles of solubility. The following table summarizes the expected solubility in various solvent classes.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with both the phenolic -OH and the piperidine nitrogen. Methanol and ethanol are generally better solvents than water due to their lower polarity, which better matches the hydrocarbon backbone.[6] |

| Aqueous Acidic | 0.1 N HCl (pH ~1) | Very High | The basic piperidine nitrogen will be fully protonated (R₃NH⁺), forming a highly polar salt which is readily solvated by water. |

| Aqueous Basic | 0.1 N NaOH (pH ~13) | High | The acidic phenol group will be deprotonated to form the phenoxide anion (Ar-O⁻), a polar species that increases aqueous solubility. |

| Polar Aprotic | Acetonitrile, DMSO | Moderate | These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the phenolic proton. |

| Non-Polar | Hexane, Toluene | Very Low | Lacks the ability to form strong interactions (like hydrogen bonds) with the polar functional groups of the solute. Only weak van der Waals forces are possible.[6][8] |

Predictive Modeling: Hansen Solubility Parameters (HSP)

Beyond qualitative principles, quantitative prediction of solubility is a major goal in formulation science. Hansen Solubility Parameters (HSP) provide a more nuanced approach by deconstructing the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

The central concept is that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[20] A "solubility sphere" can be defined for a solute in this three-dimensional space; solvents whose parameters fall within this sphere are predicted to be good solvents.[23]

Caption: Logical flow of solubility prediction using Hansen Solubility Parameters.

This modeling approach allows for the rapid in silico screening of a wide range of solvents, helping to prioritize experimental work and reduce the time and resources spent on trial-and-error formulation.[22]

Conclusion and Future Directions

The solubility of this compound is a multifaceted property governed by its amphoteric chemical nature. Its solubility is expected to be highest in polar protic solvents and can be significantly modulated by pH, with high solubility in both acidic and basic aqueous solutions due to salt formation. A systematic approach, combining theoretical understanding with rigorous experimental determination via the shake-flask method, is essential for accurately characterizing this compound. The data generated from such studies are fundamental for guiding all subsequent stages of drug development, from lead optimization and salt selection to the final design of a safe, stable, and bioavailable drug product.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. This compound | 73279-04-6 [amp.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. homework.study.com [homework.study.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. fiveable.me [fiveable.me]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmatutor.org [pharmatutor.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 22. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 23. paint.org [paint.org]

An In-Depth Technical Guide to the Potential Research Applications of 3-(1-Piperidinylmethyl)phenol

Abstract

3-(1-Piperidinylmethyl)phenol is a unique chemical entity that stands at the intersection of two pharmacologically significant structural motifs: the phenol ring and the piperidine heterocycle. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the untapped research potential of this compound. While direct biological studies on this compound are not extensively documented in publicly available literature, its structural components are integral to a vast array of bioactive molecules. This document will, therefore, explore the scientifically-grounded potential research applications of this compound, drawing logical inferences from the well-established activities of its close analogs and derivatives. The primary focus will be on its promising prospects in neuropharmacology, inflammation, and antimicrobial research. Detailed experimental protocols are provided to facilitate the scientific exploration of these potential applications.

Introduction: The Scientific Premise of this compound

Phenolic compounds are a cornerstone in medicinal chemistry, with their hydroxyl group often playing a crucial role in receptor binding and antioxidant activity.[1] Similarly, the piperidine scaffold is a prevalent feature in numerous FDA-approved drugs, valued for its ability to introduce basicity and influence pharmacokinetic properties.[2] The Mannich reaction, a classic method for carbon-carbon bond formation, conveniently unites these two moieties to create this compound, a Mannich base.[3] This structural arrangement presents a compelling starting point for a multitude of research applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for designing and interpreting research studies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [4] |

| Molecular Weight | 191.27 g/mol | [4] |

| Melting Point | 137-138°C | [4] |

| Boiling Point (Predicted) | 308.1±17.0 °C | [4] |

| Density (Predicted) | 1.097±0.06 g/cm³ | [4] |

| pKa (Predicted) | 9.97±0.10 | [4] |

| Solubility | Soluble in Methanol | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation involves an active hydrogen compound (3-hydroxybenzaldehyde), an amine (piperidine), and a non-enolizable aldehyde (formaldehyde is implicitly involved in the reductive amination variant).[5]

A typical synthetic approach involves the reductive amination of 3-hydroxybenzaldehyde with piperidine.[6]

Figure 1: Synthesis of this compound via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination [6]

-

Reaction Setup: In a suitable hydrogenation vessel, combine 3-hydroxybenzaldehyde (15 g) and piperidine (15 ml) in ethanol (500 ml).

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst to the mixture.

-

Hydrogenation: Subject the mixture to hydrogenation according to standard laboratory procedures until the reaction is complete (monitor by TLC or other appropriate analytical techniques).

-

Work-up: Remove the catalyst by filtration through a pad of celite.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Potential Research Application: Neuropharmacology - A Focus on Analgesia

The piperidine nucleus is a well-established pharmacophore in the development of analgesic agents, most notably in the opioid class of drugs.[7] The structural similarity of this compound to known analgesics suggests its potential for investigation as a modulator of pain pathways.

Scientific Rationale

Numerous studies have demonstrated the analgesic properties of piperidine derivatives.[6] It is hypothesized that the piperidine nitrogen can engage in crucial interactions with opioid receptors, while the phenolic hydroxyl group may form hydrogen bonds, further stabilizing the ligand-receptor complex.[8] The distance and orientation between the aromatic ring and the basic nitrogen are critical determinants of opioid receptor affinity and efficacy.

Pre-clinical Evaluation of Antinociceptive Activity

A standard and widely used method to assess the potential analgesic effects of a compound is the tail-flick test in mice. This assay measures the latency of the animal to withdraw its tail from a thermal stimulus.

Experimental Protocol: Tail-Flick Test for Antinociceptive Activity [6]

-

Animal Model: Use male Swiss albino mice (20-25 g). House the animals under standard laboratory conditions with free access to food and water.

-

Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like Tween 80).

-

Grouping: Divide the mice into groups (n=6-8 per group):

-

Vehicle control group

-

Positive control group (e.g., Morphine, 3 mg/kg, intraperitoneally)

-

Test groups (different doses of this compound, e.g., 10, 25, 50 mg/kg, intraperitoneally).

-

-

Baseline Latency: Before drug administration, measure the baseline tail-flick latency for each mouse by applying a thermal stimulus (e.g., a focused beam of light) to the distal part of the tail. The cut-off time should be set (e.g., 10-15 seconds) to prevent tissue damage.

-

Drug Administration: Administer the vehicle, positive control, or test compound to the respective groups.

-

Post-treatment Latency: Measure the tail-flick latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

To investigate the potential involvement of opioid receptors, a separate experiment can be conducted where a group of mice is pre-treated with an opioid antagonist like naloxone before the administration of this compound.[6] A reversal of the antinociceptive effect would strongly suggest an opioid-mediated mechanism.

References

- 1. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]

- 2. phcogres.com [phcogres.com]

- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antinociceptive profile of 2,3,6-trisubstituted piperidine alkaloids: 3-O-acetyl-spectaline and semi-synthetic derivatives of (-)-spectaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. scispace.com [scispace.com]

The Strategic Keystone in Medicinal Chemistry: A Technical Guide to 3-(1-Piperidinylmethyl)phenol as a Synthetic Precursor

Abstract

This technical guide provides an in-depth exploration of 3-(1-Piperidinylmethyl)phenol, a pivotal precursor in contemporary organic synthesis, particularly within the pharmaceutical landscape. Moving beyond a simple recitation of facts, this document delves into the nuanced chemistry of this versatile molecule, offering field-proven insights into its synthesis, characterization, and strategic application. We will dissect the regiochemical challenges inherent in its synthesis and present robust, validated protocols for its preparation. Furthermore, this guide will illuminate its role as a critical building block in the synthesis of bioactive molecules, most notably the H2 receptor antagonist, roxatidine. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and execution of complex synthetic pathways.

Introduction: The Unassuming Power of a Meta-Substituted Phenol

Phenolic and piperidine moieties are privileged structures in medicinal chemistry, each conferring unique physicochemical properties that are often desirable in drug candidates.[1][2] The strategic combination of these two pharmacophores in this compound creates a bifunctional molecule with significant potential as a synthetic intermediate. Its meta-substitution pattern is of particular interest, as it allows for the introduction of functionality that might not be accessible through the more common ortho- and para-activated positions of the phenol ring.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of various pharmaceutical agents.[3] Its most prominent application is in the industrial production of Roxatidine acetate hydrochloride, a histamine H2 receptor antagonist used in the treatment of gastrointestinal ulcers.[4] This guide will provide a comprehensive overview of the synthetic routes to this valuable precursor and explore its subsequent transformations into biologically active molecules.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic precursor is paramount for its effective and safe utilization.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO | [5] |

| Molecular Weight | 191.27 g/mol | [5] |

| Melting Point | 137-138 °C | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in methanol | [5] |

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood.

Synthetic Strategies: Navigating the Challenge of Regioselectivity

The synthesis of this compound presents a fascinating regiochemical challenge. The hydroxyl group of the phenol is a strongly activating, ortho-, para-director for electrophilic aromatic substitution. Therefore, direct aminomethylation of phenol via a traditional Mannich reaction would overwhelmingly favor substitution at the ortho and para positions. To achieve the desired meta-substitution, alternative synthetic strategies must be employed.

Reductive Amination of 3-Hydroxybenzaldehyde: A Direct and Efficient Route

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[5][7] This approach offers a direct and often high-yielding pathway to this compound, starting from the readily available 3-hydroxybenzaldehyde and piperidine.

The reaction proceeds in two key steps:

-

Iminium Ion Formation: 3-Hydroxybenzaldehyde reacts with piperidine to form a hemiaminal, which then dehydrates to form the corresponding iminium ion.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product.[8][9]

Diagram: Reductive Amination Workflow

Caption: Workflow for the synthesis of this compound via reductive amination.

-

Materials:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Piperidine (1.1 eq)

-

Sodium borohydride (1.5 eq)

-

Methanol (as solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

-

Procedure:

-

To a solution of 3-hydroxybenzaldehyde in methanol, add piperidine and stir at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[10][11]

-

Multi-step Synthesis from m-Nitrobenzaldehyde: An Industrial Approach

For larger-scale production, a multi-step synthesis starting from the readily available and cost-effective m-nitrobenzaldehyde has been developed.[12] This route circumvents the regioselectivity issue by introducing the nitrogen and hydroxyl functionalities in a controlled sequence.

This pathway involves a series of well-established transformations:

-

Reduction of the Aldehyde: The aldehyde group of m-nitrobenzaldehyde is selectively reduced to a primary alcohol.

-

Activation of the Alcohol: The resulting alcohol is converted to a good leaving group, typically a tosylate.

-

Nucleophilic Substitution: Piperidine displaces the tosylate group to form the C-N bond.

-

Reduction of the Nitro Group: The nitro group is reduced to an amine.

-

Diazotization and Hydrolysis: The amine is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Diagram: Multi-step Synthesis from m-Nitrobenzaldehyde

Caption: A plausible industrial synthesis route to this compound.

Characterization and Spectroscopic Analysis

The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. A singlet for the benzylic CH₂ protons around δ 3.5 ppm. Signals for the piperidine ring protons in the range of δ 1.4-2.5 ppm. A broad singlet for the phenolic OH proton. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm. The benzylic carbon around δ 60-65 ppm. Carbons of the piperidine ring in the aliphatic region. |

| FTIR | A broad O-H stretching band around 3300 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. Aliphatic C-H stretching just below 3000 cm⁻¹. C=C stretching bands in the aromatic region (1450-1600 cm⁻¹). A C-N stretching band. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ). |

Note: The exact chemical shifts and peak positions can vary depending on the solvent and instrument used.

Applications in Organic Synthesis: A Gateway to Bioactive Molecules

The true value of this compound lies in its utility as a versatile precursor for the synthesis of more complex, biologically active molecules.

The Synthesis of Roxatidine

As previously mentioned, the primary industrial application of this compound is in the synthesis of roxatidine.[8] The synthesis involves the etherification of the phenolic hydroxyl group with a suitable three-carbon synthon, followed by further functional group manipulations.

Diagram: Synthesis of Roxatidine from this compound

Caption: A simplified schematic for the synthesis of Roxatidine.

A Precursor for Novel Bioactive Derivatives

The presence of both a nucleophilic phenol and a basic piperidine nitrogen, along with an aromatic ring amenable to further substitution, makes this compound an attractive starting material for the generation of novel chemical entities.[1][13] Research in this area is ongoing, with potential applications in the development of new therapeutics targeting a range of biological pathways. The phenolic hydroxyl can be derivatized to form ethers and esters, while the piperidine nitrogen can be quaternized or used as a handle for further functionalization.

Conclusion: A Cornerstone of Modern Synthetic Chemistry

This compound, while seemingly a simple molecule, represents a cornerstone in the strategic synthesis of complex and valuable compounds. Its preparation, though requiring careful consideration of regioselectivity, is achievable through robust and scalable methods. As a precursor, its utility is well-established in the pharmaceutical industry and holds significant promise for the discovery of novel bioactive molecules. This guide has provided a comprehensive technical overview, from fundamental properties and synthesis to its critical role in drug development, equipping researchers and scientists with the knowledge to effectively harness the synthetic potential of this important intermediate.

References

- 1. Synthesis and biological investigation of coumarin piperazine (piperidine) derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unica.it [iris.unica.it]

- 3. alchemypharm.com [alchemypharm.com]

- 4. Cas 93793-83-0,Roxatidine acetate hydrochloride | lookchem [lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102993121A - Synthetic method for preparing roxatidine acetate hydrochloride with high purity - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. CN107698538B - Preparation method of intermediate 3- (1-piperidinylmethyl) phenol of roxatidine acetate hydrochloride - Google Patents [patents.google.com]

- 13. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Experimental Elucidation of the Molecular Structure of 3-(1-Piperidinylmethyl)phenol

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive analysis of the molecular structure and electronic properties of 3-(1-Piperidinylmethyl)phenol. By synergistically combining experimental spectroscopic data from Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy with high-level theoretical calculations using Density Functional Theory (DFT), we present a validated, in-depth understanding of this molecule. The guide details the optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP). This integrated approach provides critical insights into the molecule's reactivity and potential for intermolecular interactions, information that is paramount for applications in medicinal chemistry and drug design. The methodologies are presented as self-validating systems, where theoretical models are rigorously benchmarked against experimental results.

Introduction: A Molecule of Pharmaceutical Interest

This compound is a bifunctional organic molecule incorporating a phenol ring and a piperidine moiety linked by a methylene bridge. Both phenol and piperidine scaffolds are recurrent and significant motifs in a vast number of FDA-approved pharmaceuticals and natural products.[1] The phenol group can act as a hydrogen bond donor and acceptor, while the basic nitrogen in the piperidine ring provides a key site for salt formation and polar interactions. This compound is a known impurity and intermediate in the synthesis of Roxatidine, a histamine H₂ receptor antagonist.[2]

A thorough understanding of its three-dimensional structure, charge distribution, and electronic properties is fundamental to predicting its chemical behavior, metabolic fate, and potential interactions with biological targets. This guide eschews a simple recitation of data, instead focusing on the causal relationships between experimental choices, the resulting data, and the deeper insights afforded by theoretical modeling.

Experimental Framework: Spectroscopic Verification

Before any theoretical model can be deemed reliable, it must be validated against empirical evidence. Spectroscopic techniques provide this essential ground truth, probing the molecule's vibrational, electronic, and nuclear properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites specific bond vibrations (stretching, bending).[3] The resulting spectrum is a unique fingerprint of the molecule's covalent bond structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-